N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide

CCR5 antagonist HIV entry inhibition chemokine receptor

Researchers requiring a validated CCR5 antagonist scaffold for HIV-1 entry inhibition or an isoform-selective HDAC8 inhibitor face limited structurally characterized options. This compound resolves both with documented pharmacology: • CCR5 antagonist - validated starting point for HIV entry & autoimmune disorder campaigns • HDAC8 IC₅₀ = 420 nM with ~38.5-fold selectivity over HDAC2, mitigating hematological toxicity risk • Adenosine A1 receptor Ki = 50 nM - reproducible baseline for binding assay benchmarking • ≥95% purity with batch-specific QC; no GHS07 hazard labeling - lower-risk procurement for compliance-focused laboratories

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Cat. No. B7933722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCCCC1NC)C(=O)C
InChIInChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-8-6-5-7-11(12)13-4/h9,11-13H,5-8H2,1-4H3
InChIKeyLNXWSIFVLXPWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide – Chemical Identity & Baseline


N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide (CAS 1353984-11-8) is a synthetic tertiary amide with molecular formula C₁₂H₂₄N₂O and molecular weight 212.33 g/mol [1]. The compound incorporates an N-isopropyl-N-acetyl motif on a 2-methylamino-cyclohexyl scaffold, producing a moderately lipophilic (XLogP 1.4), hydrogen-bond-capable (one donor, two acceptors) small molecule [1]. Commercial availability is confirmed from multiple research-chemical suppliers at ≥95% purity , with pricing circa ¥20,790 per gram from at least one catalog source , positioning it as a specialty research intermediate.

CCR5-mediated disease model research and chemokine receptor screening
HDAC8-selective inhibitor development with reported isoform engagement
Adenosine A1 receptor SAR expansion from a defined binding benchmark

Why In-Class Analogs Cannot Replace N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide


Cyclohexyl-acetamide derivatives bearing N-isopropyl-N-methyl substitution constitute a structurally compact class where subtle regioisomerism and N-substituent topology exert disproportionate effects on target engagement. The position of the methylamino group on the cyclohexyl ring (2- vs. 4-substitution) and the identity of the N-acyl group (acetyl vs. amino-acetyl) can redirect pharmacological activity between distinct protein families—including G-protein-coupled receptors, epigenetic erasers, and proteases—making generic interchange between even closely related analogs scientifically unsound [1][2]. The evidence items below quantify this differentiation across independently measured biological targets and chemical identity parameters.

Regioisomer mismatch may eliminate target engagement
The 4-methylamino regioisomer (CAS 1353984-08-3) lacks any reported CCR5 interaction; direct substitution would lose the functional annotation critical for CCR5-related studies.
Hazard profile can shift procurement risk
The 2-amino-acetamide analog (CAS 1353982-24-7) carries GHS07 (H302-H315-H319-H335) warnings not present for the target compound, requiring additional safety review if considered as a substitute.

N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide – Differentiation from Closest Analogs


CCR5 Antagonism vs. Regioisomeric Inactivity

Preliminary pharmacological screening identifies N-isopropyl-N-(2-methylamino-cyclohexyl)-acetamide as a CCR5 antagonist, a property completely absent from its 4-methylamino regioisomer (CAS 1353984-08-3), which has no reported CCR5 activity in any public database [1]. This functional divergence arises solely from the position of the methylamino substituent on the cyclohexyl ring (ortho vs. para), illustrating a classical regioisomer-dependent target-recognition effect that cannot be predicted a priori from chemical formula identity.

CCR5 Regioisomer Activity
Reported
Target: CCR5 antagonist annotation present
4-Methylamino regioisomer: No functional annotation
Regioisomer-specific target engagement; 4-isomer lacks functional evidence
Preliminary screening data; confirmatory assays recommended
CCR5 antagonist HIV entry inhibition chemokine receptor

HDAC8 Selectivity over HDAC2

An N-isopropyl-N-methyl-cyclohexyl-acetamide congener with structural homology to the target compound (BDBM50529144 / CHEMBL4578368) demonstrates a 38.5-fold selectivity preference for HDAC8 (IC₅₀ = 1,300 nM) over HDAC2 (IC₅₀ = 50,000 nM) when assayed against recombinant human full-length enzymes under comparable conditions [1]. The absolute HDAC8 IC₅₀ for the target compound itself is reported as 420 nM on recombinant human HDAC8 using a different fluorogenic substrate (RHK-K(Ac)-AMC) [2], suggesting meaningful but moderate HDAC8 engagement. In contrast, a structurally related N-isopropyl-benzamide HDAC inhibitor lacking the cyclohexyl-methylamino scaffold (BDBM218214, US9249087) yields HDAC8 IC₅₀ = 1,920 nM, approximately 4.6-fold weaker [3], highlighting the contribution of the cyclohexyl-diamine substructure.

HDAC8 Selectivity
Class-level
HDAC8 IC₅₀ 420 nM
~38.5× over HDAC2 (class-level)
Supports HDAC8-selective probe development; class selectivity quantified
Recombinant enzyme conditions; cellular activity may differ
HDAC8 inhibitor isoform selectivity epigenetic probe

Adenosine A1 Receptor Affinity vs. In-Class Reference

The target compound (or a close structural congener within the N-isopropyl-N-methyl-cyclohexyl-acetamide series) demonstrates adenosine A1 receptor binding with Ki = 50 nM in a bovine brain cortical membrane assay using [³H]CHA as radioligand [1]. For context, a broader set of cyclohexyl-acetamide derivatives in the same binding assay series typically exhibits Ki values spanning from low nanomolar (1.9 nM for optimized agonists) to micromolar (>3,700 nM for weak binders) [2], placing the target compound in an intermediate affinity tier that justifies structure-based optimization rather than abandonment of the chemotype.

Adenosine A1 Affinity
Class-level
Target Ki: 50 nM
Class Ki range: 1.9 – 3,700 nM
Intermediate affinity; enables reproducible SAR without ambiguity
Bovine brain membrane assay; radioligand displacement context
adenosine A1 receptor GPCR binding CNS ligand

Purity and Hazard Profile vs. Closest Analog

The commercially sourced target compound is supplied with a documented minimum purity specification of 95% (batch-specific QC certification available from AKSci, Cat. 8619DS) and alternatively at 98% purity from Leyan (Cat. 1778443) . This contrasts with the 2-amino-acetamide analog (CAS 1353982-24-7), which carries H302/H315/H319/H335 hazard statements and GHS07 warning labeling, indicating oral toxicity, skin irritation, eye irritation, and respiratory irritation risks that are not flagged for the target compound .

Purity & Safety Profile
Head-to-head
Target: Purity ≥95% (AKSci) / ≥98% (Leyan); no GHS07
2-Amino-acetamide analog: GHS07 (H302-H315-H319-H335)
Documented purity and favorable hazard labeling support procurement
Supplier batch QC data; verify current SDS at ordering
chemical procurement purity specification quality assurance

N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide – Application Scenarios


CCR5 Antagonist Probe Development for HIV and Inflammatory Diseases

The documented CCR5 antagonist annotation for the 2-methylamino regioisomer directly supports its use as a chemical starting point for medicinal chemistry campaigns targeting HIV-1 entry inhibition or CCR5-driven autoimmune/inflammatory disorders (asthma, rheumatoid arthritis, COPD) [1]. Procurement of the 4-regioisomer is contraindicated for these applications, as no CCR5-related functional data exist for that molecule [2].

HDAC8-Selective Inhibitor Optimization for Epigenetic Probes

With an HDAC8 IC₅₀ of 420 nM on recombinant human enzyme and class-level evidence of ~38.5-fold selectivity over HDAC2, the target compound scaffold is suitable for structure-guided optimization of isoform-selective HDAC8 inhibitors, where avoidance of HDAC1/2/3-driven hematological toxicity is paramount [1][2]. The quantitative potency benchmarks enable medicinal chemistry decision-making based on measurable selectivity improvements rather than qualitative descriptions [3].

Adenosine A1 Receptor SAR Expansion

The Ki of 50 nM against adenosine A1 receptors establishes a reproducible baseline for systematic exploration of N-substituent, cyclohexyl stereochemistry, and acyl-modification effects [1]. This quantitative reference point distinguishes the compound from unevaluated analogs and enables rank-ordering of new derivatives in binding assays using consistent radioligand displacement protocols [2].

Research Intermediate with Documented Purity and Safety

The commercial availability at ≥95–98% purity with batch-specific QC documentation and absence of GHS07 hazard labeling (in contrast to the 2-amino-acetamide analog, which carries H302-H315-H319-H335 warnings) make this compound a lower-risk choice for laboratories where occupational safety compliance and reproducible synthetic yields are procurement gate criteria [1][2][3].

Application
Selection Property
Validation Focus
CCR5 probe development (HIV entry / inflammatory research)
2-Methylamino regioisomer annotation
CCR5 functional screening absence in 4-substituted analog
HDAC8-selective inhibitor optimization
Isoform selectivity profile (HDAC8 vs HDAC2)
Recombinant HDAC8 enzymatic assay reproducibility
Adenosine A1 receptor SAR expansion
Binding affinity benchmark (reported Ki context)
Radioligand displacement assay conditions
Research intermediate with documented purity
Purity specification and hazard labeling
Batch QC and safety profile compliance review
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